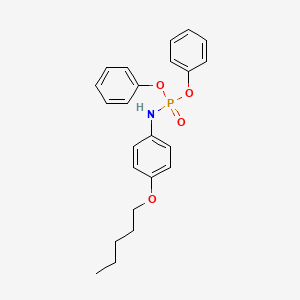

N-diphenoxyphosphoryl-4-pentoxyaniline

Description

N-Diphenoxyphosphoryl-4-pentoxyaniline is a synthetic organic compound characterized by a phosphoryl group (PO) linked to an aniline core, substituted with diphenoxy and pentoxy groups. Such compounds are often explored as enzyme inhibitors, prodrugs, or intermediates in pharmaceutical synthesis due to their tunable electronic and steric properties.

Properties

IUPAC Name |

N-diphenoxyphosphoryl-4-pentoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26NO4P/c1-2-3-10-19-26-21-17-15-20(16-18-21)24-29(25,27-22-11-6-4-7-12-22)28-23-13-8-5-9-14-23/h4-9,11-18H,2-3,10,19H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAYMXTXPUSGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diphenoxyphosphoryl-4-pentoxyaniline typically involves the reaction of diphenylphosphinic chloride with 4-pentoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-diphenoxyphosphoryl-4-pentoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-diphenoxyphosphoryl-4-pentoxyaniline has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-diphenoxyphosphoryl-4-pentoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-diphenoxyphosphoryl-4-pentoxyaniline with structurally related compounds, highlighting key differences in molecular features, properties, and applications:

Key Observations:

Phosphoryl Group Effects: Phosphorylated anilines (e.g., ) exhibit enhanced electrophilicity at the phosphorus center, enabling nucleophilic substitution or coordination chemistry. This contrasts with sulfinyl () or sulfonyl groups, which are less electronegative and more redox-active .

Alkoxy Chain Length :

- The pentoxy chain (C₅H₁₁O) offers greater lipophilicity than methoxy (C₁H₃O) or ethoxy (C₂H₅O) groups, which could enhance bioavailability in drug design but reduce aqueous solubility .

Biological Activity :

- Compounds like Despropionyl 4-Methoxyfentanyl () demonstrate the pharmaceutical relevance of substituted anilines, suggesting that the target compound might serve as a precursor in analgesic or kinase inhibitor synthesis .

Synthetic Flexibility: Phosphoryl groups are often introduced via reactions with phosphoryl chlorides (e.g., POCl₃), as seen in analogs from and . The pentoxy group could be added through alkylation of 4-aminophenol .

Research Findings and Data

Physicochemical Properties (Inferred):

- Molecular Weight: ~410 g/mol (estimated for C₂₃H₂₅NO₄P).

- Solubility : High in organic solvents (e.g., DCM, THF); low in water due to pentoxy chain.

Analytical Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.